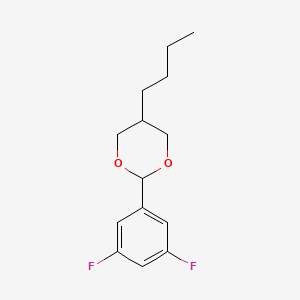

5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane

Description

Contextualization of 1,3-Dioxane (B1201747) Chemistry in Organic Synthesis and Conformational Studies

The 1,3-dioxane framework, a six-membered heterocyclic ring containing two oxygen atoms at the 1- and 3-positions, is a cornerstone of modern organic chemistry. A primary application of 1,3-dioxanes is as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. This strategy is effective due to their general stability under basic, reductive, and oxidative conditions, while remaining susceptible to removal under acidic conditions. The formation of 1,3-dioxanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, such as 1,3-propanediol.

Beyond their role in synthesis, 1,3-dioxanes are classic subjects for conformational analysis. acs.org Much like cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric strain. However, the presence of C-O bonds, which are shorter than C-C bonds, leads to more pronounced 1,3-diaxial interactions. researchgate.net This generally results in a strong thermodynamic preference for substituents at the C2 position to occupy the equatorial position. The conformational energies of substituents on the 1,3-dioxane ring have been a subject of intense study, providing fundamental insights into stereochemical control and molecular interactions. researchgate.netnih.gov

Significance of Fluorine Substitution in Organic Molecules and Advanced Materials Science

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science. Fluorine is the most electronegative element, and its introduction can modify a molecule's pKa, dipole moment, and metabolic stability. In drug design, replacing hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

Furthermore, the substitution of hydrogen with fluorine, which has a similar van der Waals radius, can enhance binding affinity to target proteins without significantly increasing the molecule's size. The unique properties imparted by fluorine have led to its inclusion in over 20% of all marketed pharmaceuticals. In materials science, fluorination is critical for creating advanced materials such as liquid crystals, where the polarity and stability of the C-F bond are leveraged to fine-tune material properties. rsc.org

Overview of Aryl-Substituted Cyclic Ethers and Their Research Relevance

Aryl-substituted cyclic ethers, a class that includes 5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane, are compounds of significant research interest. The attachment of an aromatic ring to a cyclic ether scaffold creates molecules with diverse applications. In medicinal chemistry, these structures are explored for a range of biological activities, including as modulators for multidrug resistance in cancer therapy. nih.gov The synthesis of N-aryl-substituted azacycles from cyclic ethers highlights the utility of these rings as versatile chemical intermediates. nih.gov

A particularly prominent area of research for aryl-substituted 1,3-dioxanes is in the field of liquid crystals. lookchem.comunimelb.edu.au The rigid 1,3-dioxane ring can act as a core component of mesogenic (liquid crystal-forming) molecules. The stereochemistry of the dioxane ring, particularly the trans-isomer of 2,5-disubstituted derivatives, is often crucial for achieving the desired liquid crystalline phases. acs.org The introduction of polar groups, such as fluorine atoms on the aryl substituent, can influence the dielectric properties and phase behavior of these materials. rsc.org

Scope and Objectives of Academic Research on this compound

While dedicated academic studies on this compound are not widely published, its structure suggests clear avenues for future research. The combination of a 5-alkyl-1,3-dioxane ring with a difluorophenyl group points toward potential applications in materials science, particularly in the development of novel liquid crystals.

Key research objectives could include:

Synthesis and Stereochemical Control: Developing efficient synthetic routes to produce the trans-isomer of this compound, which is often the more desirable isomer for liquid crystal applications. acs.org

Physicochemical Characterization: A thorough investigation of its thermal properties, phase behavior, and dielectric constants to evaluate its potential as a component in liquid crystal mixtures. The presence of two fluorine atoms suggests it may possess a significant dipole moment, a key property for ferroelectric liquid crystals. rsc.org

Conformational Analysis: Detailed NMR and computational studies to understand the conformational preferences of the butyl and difluorophenyl groups on the dioxane ring. Such studies would contribute to the fundamental understanding of non-covalent interactions, including potential C-H···F or C-H···O hydrogen bonds that can influence conformation. nih.gov

Medicinal Chemistry Exploration: Given the prevalence of fluorinated aryl groups and cyclic ethers in bioactive molecules, preliminary screening for biological activity could be a secondary research objective.

The compound serves as a model for investigating the interplay between alkyl and fluorinated aryl substituents on the conformational and material properties of the 1,3-dioxane scaffold.

Compound Data

Below are tables detailing the known and predicted properties of the subject compound and its constituent parts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1983995-73-8 |

| Molecular Formula | C₁₄H₁₈F₂O₂ |

| Molecular Weight | 256.29 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Purity | Typically offered at ≥98% by commercial suppliers |

Data sourced from chemical supplier catalogs. catsyn.com

Table 2: Constituent Functional Groups and Their Significance

| Functional Group | Chemical Structure | Significance |

|---|---|---|

| 1,3-Dioxane Ring | A six-membered heterocycle with two oxygen atoms. | Provides a rigid, conformationally well-defined scaffold. Used as a protecting group and in liquid crystal design. lookchem.comacs.org |

| Butyl Group | -C₄H₉ | An alkyl chain that influences solubility and can affect the conformational equilibrium of the dioxane ring. researchgate.net |

| 3,5-Difluorophenyl Group | A benzene (B151609) ring with two fluorine atoms in the meta positions. | The fluorine atoms introduce high electronegativity and polarity, impacting metabolic stability, binding interactions, and dielectric properties. rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C14H18F2O2 |

|---|---|

Molecular Weight |

256.29 g/mol |

IUPAC Name |

5-butyl-2-(3,5-difluorophenyl)-1,3-dioxane |

InChI |

InChI=1S/C14H18F2O2/c1-2-3-4-10-8-17-14(18-9-10)11-5-12(15)7-13(16)6-11/h5-7,10,14H,2-4,8-9H2,1H3 |

InChI Key |

YEDLFPKAISGHCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1COC(OC1)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of 5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane in solution. Through a combination of one- and two-dimensional experiments, it is possible to assign every proton and carbon atom, establish through-bond and through-space connectivities, and gain profound insights into the molecule's preferred conformation.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The spectrum is expected to show characteristic signals for the butyl group (a terminal methyl triplet, internal methylene (B1212753) multiplets, and a methylene group adjacent to the dioxane ring), the dioxane ring protons (complex multiplets for the axial and equatorial protons at the C4 and C6 positions and a methine proton at C5), the acetal (B89532) proton at C2, and the aromatic protons of the difluorophenyl ring.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. Signals are anticipated for the four distinct carbons of the butyl chain, the three different carbons of the 1,3-dioxane (B1201747) ring (C2, C4/C6, and C5), and the four unique carbons of the 3,5-difluorophenyl group. The carbons directly bonded to fluorine will exhibit characteristic C-F coupling.

¹⁹F NMR: The fluorine-19 NMR spectrum is simpler and is expected to show a single resonance for the two equivalent fluorine atoms on the phenyl ring, confirming their symmetrical 3,5-substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Dioxane Ring | |||

| C2-H | ~5.50 | s | ~101.5 |

| C4/C6-Hax | ~3.70 | d | ~67.0 |

| C4/C6-Heq | ~4.15 | d | ~67.0 |

| C5-H | ~1.80 | m | ~35.0 |

| Butyl Group | |||

| C1'-H₂ | ~1.40 | m | ~29.0 |

| C2'-H₂ | ~1.30 | m | ~26.0 |

| C3'-H₂ | ~1.25 | m | ~22.5 |

| C4'-H₃ | ~0.90 | t | ~14.0 |

| Aromatic Ring | |||

| C1'' | - | - | ~142.0 (t) |

| C2''/C6''-H | ~7.10 | d | ~110.0 (d) |

| C3''/C5'' | - | - | ~163.0 (dd) |

| C4''-H | ~6.95 | t | ~105.0 (t) |

Note: Chemical shifts are predictive and based on analogous structures. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, typically over two or three bonds. sdsu.edu It would be used to trace the connectivity of the entire butyl chain, from the terminal methyl group (C4') to the methylene group attached to the dioxane ring (C1'). It would also show correlations between the protons on the C4, C5, and C6 positions of the dioxane ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing entire spin systems. This would clearly identify all protons belonging to the butyl group as a single, coupled network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. youtube.com It provides an unambiguous link between the ¹H and ¹³C assignments, for instance, confirming which carbon signal corresponds to the acetal proton (C2-H) or the terminal methyl group of the butyl chain. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds). youtube.comustc.edu.cn This is vital for connecting the different fragments of the molecule. Key correlations would include the link from the acetal proton (C2-H) to the aromatic carbons (C1'', C2''/C6'') and from the dioxane ring protons (C4/C6-H) to the acetal carbon (C2).

Table 2: Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | C4'-H₃ ↔ C3'-H₂ ↔ C2'-H₂ ↔ C1'-H₂ | Connectivity of the butyl chain |

| C4-H ↔ C5-H ↔ C6-H | Connectivity within the dioxane ring | |

| HSQC | C2-H ↔ C2 | Assignment of the acetal carbon |

| C4'-H₃ ↔ C4' | Assignment of the terminal methyl carbon | |

| HMBC | C2-H ↔ C1'', C2''/C6'' | Link between dioxane and phenyl rings |

For a molecule with the complexity of this compound, 2D NMR techniques are generally sufficient to resolve the structure completely. However, in cases of severe signal overlap in the proton spectrum, 3D NMR experiments such as HSQC-TOCSY could be employed. This technique would correlate a carbon atom with all protons within its attached proton's spin system, providing another layer of verification for the structural assignments.

The 1,3-dioxane ring is known to adopt a stable chair conformation, similar to cyclohexane (B81311). researchgate.net The analysis of vicinal (three-bond, ³J) proton-proton coupling constants provides detailed insight into this conformation. researchgate.net In the more stable trans isomer, both the bulky butyl and 3,5-difluorophenyl groups are expected to occupy equatorial positions to minimize steric hindrance. nih.gov

The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them.

A large coupling constant (³J ≈ 10-13 Hz) is indicative of an axial-axial relationship (180° dihedral angle).

Smaller coupling constants (³J ≈ 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial relationships.

By analyzing the coupling patterns of the C4 and C6 protons, the chair conformation and the equatorial orientation of the C5-butyl group can be confirmed.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. ub.edunih.gov For this compound, HRMS would provide a mass measurement accurate to within a few parts per million (ppm). This allows for the unambiguous determination of its molecular formula as C₁₄H₁₈F₂O₂.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the molecule's structure by breaking it into smaller, charged pieces. researchgate.net The fragmentation pattern serves as a molecular fingerprint. Expected fragmentation pathways would include:

Loss of the butyl radical (•C₄H₉) from the molecular ion.

Cleavage of the dioxane ring, a characteristic fragmentation for cyclic acetals.

Formation of the stable 3,5-difluorobenzylium or related aromatic ions.

Table 3: Predicted HRMS Data and Major Fragments

| Ion | Predicted Exact Mass (m/z) | Formula |

|---|---|---|

| [M]⁺• | 256.1275 | C₁₄H₁₈F₂O₂ |

| [M - C₄H₉]⁺ | 199.0519 | C₁₀H₉F₂O₂ |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands:

C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the butyl group and dioxane ring, and bands just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

C-O Stretching: Strong, characteristic absorptions in the 1200-1000 cm⁻¹ region, typical for the C-O-C ether linkages of the acetal group in the dioxane ring. researchgate.net

C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ range, confirming the presence of the aromatic phenyl ring.

C-F Stretching: Strong bands typically found in the 1350-1100 cm⁻¹ region, indicating the presence of the carbon-fluorine bonds.

Table 4: Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp³) | Alkane (Butyl, Dioxane) | 2850-2960 |

| C-H Stretch (sp²) | Aromatic | 3030-3100 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O Stretch | Acetal/Ether | 1050-1150 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of a molecule in its solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, revealing the molecule's exact conformation and configuration.

While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of structurally similar 1,3-dioxane compounds provides a strong basis for predicting its molecular architecture. asianpubs.orgresearchgate.net Research on various 2,5-disubstituted 1,3-dioxanes consistently shows that the six-membered dioxane ring predominantly adopts a stable chair conformation. asianpubs.orgresearchgate.netresearchgate.netthieme-connect.de In this conformation, substituents can occupy either axial or equatorial positions.

For the trans-isomer of this compound, it is anticipated that both the butyl group at the C5 position and the 3,5-difluorophenyl group at the C2 position would preferentially occupy equatorial positions to minimize steric hindrance. thieme-connect.de This arrangement leads to a thermodynamically more stable conformation. The presence of bulky substituents generally disfavors axial positions due to unfavorable 1,3-diaxial interactions. thieme-connect.de

A hypothetical crystallographic analysis would yield a detailed data table similar to the one below, which is based on data from a related structure, (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. asianpubs.org Such a study would confirm the chair conformation and the equatorial positioning of the substituents. Furthermore, for a chiral, enantiopure crystal, the Flack parameter obtained during data refinement would definitively establish the absolute configuration of the stereocenters.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Dcalc (g/cm³) | Value |

| R-factor | Value |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing crucial information about their absolute configuration in solution. These methods are particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's stereochemistry. While specific CD spectra for this compound are not available in the reviewed literature, studies on similar chromophore-containing dioxane systems demonstrate the utility of this technique. researchgate.net The electronic transitions of the 3,5-difluorophenyl chromophore would give rise to specific Cotton effects, the signs of which are directly related to the spatial arrangement of the substituents on the dioxane ring.

Vibrational Circular Dichroism (VCD) is a related technique that measures the differential absorption of left and right circularly polarized infrared light. VCD provides stereochemical information based on the vibrational modes of the molecule. A VCD spectrum provides a rich fingerprint of the entire molecular structure.

For this compound, the determination of absolute configuration using these methods would involve comparing the experimentally measured spectrum with spectra predicted through quantum-chemical calculations for both possible enantiomers (R,R and S,S configurations, for instance). A match between the experimental and a calculated spectrum would allow for an unambiguous assignment of the absolute configuration.

Illustrative Chiroptical Data Comparison

| Spectroscopic Feature | Experimental Result | Calculated for (R,R)-isomer | Calculated for (S,S)-isomer |

|---|---|---|---|

| CD Cotton Effect at ~270 nm | Positive | Positive | Negative |

| VCD band at ~1100 cm⁻¹ | Negative | Negative | Positive |

Conformational Analysis of 5 Butyl 2 3,5 Difluorophenyl 1,3 Dioxane

Preferred Conformations of the 1,3-Dioxane (B1201747) Ring System

Like its parent, cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair-like conformation to minimize torsional and angle strain. thieme-connect.de This chair conformation is significantly more stable than other possible forms, such as the twist-boat. The energy difference between the chair and twist-boat conformations in 1,3-dioxane is approximately 4.9 kcal/mol, which is lower than that in cyclohexane (5.7 kcal/mol) due to the shorter C-O bond lengths compared to C-C bonds. thieme-connect.de

Quantum-chemical studies on substituted 1,3-dioxanes have identified several key stationary points on the potential energy surface (PES). These typically correspond to two chair conformations (one with the substituent in an equatorial position, Ceq, and one with it in an axial position, Cax) and various twist conformers, such as the 1,4-twist (1,4-T) and 2,5-twist (2,5-T). researchgate.net For most 5-alkyl-1,3-dioxanes, the global minimum on the PES corresponds to the equatorial chair conformer (Ceq). researchgate.net

| Conformation | Relative Energy (kcal/mol) - General 1,3-Dioxane |

| Chair | 0 (most stable) |

| Twist-Boat | ~4.9 |

This interactive table is based on general data for the 1,3-dioxane ring system.

Dynamics of Ring Inversion and Estimation of Energy Barriers

The 1,3-dioxane ring is not static; it undergoes a dynamic process of ring inversion, interconverting between two chair conformations. This process proceeds through higher-energy transition states, often involving twist and boat conformations. researchgate.net The energy barrier for this inversion is a critical parameter in understanding the molecule's flexibility.

For the parent 1,3-dioxane and its simple alkyl derivatives, the energy barrier for the chair-to-chair inversion is in the range of 8 to 11 kcal/mol. rsc.orgresearchgate.net Studies on 5-alkyl-1,3-dioxanes have shown that the inversion from the more stable equatorial chair (Ceq) to the less stable axial chair (Cax) can proceed through different pathways involving twist-boat intermediates. researchgate.net The energy barriers for these transformations are influenced by the nature of the substituents. For instance, calculations on various 5-alkyl-1,3-dioxanes have estimated these barriers. researchgate.net The primary contribution to the ring inversion barrier is associated with torsional strain. rsc.org

| Inversion Process | Calculated Energy Barrier (kcal/mol) |

| Ceq → 1,4-T | 8.4 - 9.3 |

| Ceq → 2,5-T | 10.4 - 10.9 |

| Cax → 1,4-T | 4.9 - 5.9 |

| Cax → 2,5-T | 5.1 - 5.9 |

This interactive table presents calculated energy parameters for the inversion of various 5-alkyl-1,3-dioxanes, providing an estimate for the subject compound. Data sourced from quantum-chemical studies. researchgate.net

Steric and Electronic Influences of Substituents on Conformational Preference

The conformational equilibrium of 5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane is determined by the steric and electronic properties of the butyl and difluorophenyl groups.

Substituents at the C-5 position of the 1,3-dioxane ring experience less severe steric interactions compared to those in cyclohexane. An axial substituent at C-5 interacts primarily with the axial lone pairs on the ring oxygen atoms, an interaction that is not significantly destabilizing. thieme-connect.de However, there is still a general preference for the equatorial position to minimize steric strain.

The conformational preference is quantified by the Gibbs conformational energy (ΔG°), which is the energy difference between the axial and equatorial conformers. For alkyl groups at the C-5 position, the equatorial conformer becomes increasingly favored as the steric bulk of the substituent increases. researchgate.net While specific data for a butyl group is not detailed in the provided sources, the trend for other alkyl groups (ethyl, isopropyl, tert-butyl) shows a clear increase in the preference for the equatorial position with size. researchgate.net The conformational energy for a 5-methyl group, for example, has been determined to be around 0.84-1.45 kcal/mol in different solvents. researchgate.net It is expected that the larger butyl group would have a slightly higher conformational energy, strongly favoring the equatorial orientation.

Substituents at the C-2 position are subject to more significant diaxial interactions with the axial protons at C-4 and C-6. thieme-connect.de Consequently, bulky substituents at C-2, such as a phenyl or a substituted phenyl group, strongly favor the equatorial position to avoid this steric clash. thieme-connect.de The 3,5-difluorophenyl group is a large substituent, and its preference for the equatorial position is expected to be pronounced, effectively "anchoring" the conformation. In this arrangement, the steric repulsion between the aryl group and the rest of the ring is minimized.

While not directly concerning a C-2 aryl group, studies on 5-aryl-1,3-dioxanes have revealed the significant role of nonclassical CH···O hydrogen bonds in controlling conformation. nih.gov In these systems, an axial phenyl group preferentially orients itself over the dioxane ring to allow an ortho-hydrogen to form a stabilizing CH···O interaction with one of the ring's oxygen atoms. nih.gov

It is plausible that a similar interaction could occur in 2-(3,5-difluorophenyl)-1,3-dioxane, although the strong equatorial preference of the C-2 substituent might make such an interaction less geometrically favorable or conformationally relevant. However, the presence of electron-withdrawing fluorine atoms on the phenyl ring can enhance the acidity of the aromatic C-H protons. nih.gov This increased acidity could strengthen any potential CH···O hydrogen bonds, thereby influencing the rotational preference of the difluorophenyl group around its bond to the dioxane ring.

Stereoelectronic effects, including the anomeric effect, are crucial in understanding the structure and stability of 1,3-dioxanes. The anomeric effect describes the tendency of an electronegative substituent at an anomeric carbon (C-2 in this case) to prefer the axial orientation. This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair (n) on one of the ring oxygen atoms and the antibonding orbital (σ) of the C2-substituent bond (n -> σ). thieme-connect.deacs.org

While the classic anomeric effect pertains to electronegative atoms like oxygen or halogens directly attached to C-2, the electronic nature of the 3,5-difluorophenyl group can still participate in important stereoelectronic interactions. The electron-withdrawing nature of the fluorine atoms influences the electronic properties of the entire aryl ring.

Solvent Effects on Conformational Equilibrium and Inversion Dynamics

The conformational landscape of this compound, particularly the equilibrium between its various conformers and the dynamics of their interconversion, is significantly influenced by the surrounding solvent environment. The polarity, polarizability, and hydrogen bonding capability of the solvent can alter the relative energies of the chair, twist, and boat conformations, thereby shifting the conformational equilibrium. Similarly, the energy barrier to ring inversion, a key aspect of the molecule's dynamic behavior, is also solvent-dependent.

The study of these solvent effects is crucial for understanding the molecule's behavior in different chemical environments, which can be critical in fields such as medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these investigations, as NMR parameters like chemical shifts, coupling constants, and coalescence temperatures provide detailed insights into the populations of different conformers and the rates of their interconversion.

Detailed Research Findings

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the solvent effects on the conformational equilibrium and inversion dynamics for the exact compound, this compound. While general principles of conformational analysis for 1,3-dioxane systems are well-established, quantitative data such as Gibbs free energy differences (ΔG°), equilibrium constants (K), or activation energies for ring inversion in various solvents for this specific molecule are not publicly available.

Studies on analogous 5-alkyl-2-aryl-1,3-dioxanes generally indicate that polar solvents tend to favor the conformer with the larger dipole moment. For instance, in many 2-aryl-1,3-dioxanes, an equilibrium exists between chair conformations where the aryl group is axial or equatorial. The relative stability of these conformers can be influenced by the solvent's dielectric constant. For example, research on 2-phenyl-1,3-dioxane (B8809928) and related compounds has shown that the preference for the equatorial orientation of the phenyl group can vary with the solvent.

Furthermore, the dynamics of ring inversion, typically a chair-to-chair interconversion that proceeds through higher-energy twist and boat intermediates, are also affected by the solvent. The transition state for this process can be stabilized or destabilized by the solvent to a different extent than the ground state chair conformation, leading to changes in the activation energy of inversion.

Without specific experimental data for this compound, a detailed quantitative analysis is not possible at this time. The tables below are presented as templates that would typically be used to report such findings, illustrating the type of data that would be generated from experimental studies (e.g., variable-temperature NMR spectroscopy) in a range of solvents with varying polarities.

Data Tables

Table 1: Hypothetical Solvent Effects on the Conformational Equilibrium of this compound at 298 K

| Solvent | Dielectric Constant (ε) | Predominant Conformer | Gibbs Free Energy Difference (ΔG°) (kJ/mol) | Equilibrium Constant (K) |

| Cyclohexane | 2.02 | Equatorial-Aryl | Data not available | Data not available |

| Carbon Tetrachloride | 2.24 | Equatorial-Aryl | Data not available | Data not available |

| Benzene (B151609) | 2.28 | Equatorial-Aryl | Data not available | Data not available |

| Chloroform | 4.81 | Equatorial-Aryl | Data not available | Data not available |

| Dichloromethane | 8.93 | Axial-Aryl | Data not available | Data not available |

| Acetone | 20.7 | Axial-Aryl | Data not available | Data not available |

| Acetonitrile | 37.5 | Axial-Aryl | Data not available | Data not available |

| Dimethyl Sulfoxide | 46.7 | Axial-Aryl | Data not available | Data not available |

Table 2: Hypothetical Thermodynamic and Kinetic Parameters for the Ring Inversion of this compound in Various Solvents

| Solvent | Coalescence Temperature (Tc) (K) | Rate Constant (k) at Tc (s⁻¹) | Activation Energy (ΔG‡) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Cyclohexane | Data not available | Data not available | Data not available | Data not available | Data not available |

| Chloroform-d | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane-d2 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetone-d6 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile-d3 | Data not available | Data not available | Data not available | Data not available | Data not available |

Further experimental research would be necessary to populate these tables with scientifically accurate data for this compound.

Stereochemical Aspects of 5 Butyl 2 3,5 Difluorophenyl 1,3 Dioxane

Chirality and Stereoisomerism in 2,5-Disubstituted 1,3-Dioxanes

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, similar to cyclohexane (B81311), to minimize angular and torsional strain. thieme-connect.deacs.org In this conformation, substituents can occupy either axial or equatorial positions. For a 2,5-disubstituted 1,3-dioxane such as 5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane, the carbon atoms at the 2- and 5-positions (C2 and C5) are stereocenters. The presence of these two chiral centers means that the compound can exist as a set of stereoisomers.

These stereoisomers manifest as two pairs of enantiomers, which are diastereomeric to each other. The diastereomers are designated as cis and trans, based on the relative orientation of the substituents on the ring.

trans Isomer: In the most stable chair conformation, both the butyl group at C5 and the 3,5-difluorophenyl group at C2 occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in axial positions. thieme-connect.de The trans configuration is generally the thermodynamically more stable form.

cis Isomer: In the cis configuration, one substituent is in an equatorial position while the other is in an axial position. Due to the significant steric bulk of both the butyl and difluorophenyl groups, the conformation with an axial substituent is considerably less stable than the diequatorial trans isomer. youtube.com

Consequently, four distinct stereoisomers are possible: (2R,5S)- and (2S,5R)- enantiomers comprising the cis pair, and (2R,5R)- and (2S,5S)- enantiomers comprising the trans pair.

Diastereoselective Control in Synthetic Pathways

The synthesis of 2,5-disubstituted 1,3-dioxanes is typically achieved through the acid-catalyzed acetalization of a substituted 1,3-diol with an aldehyde. wikipedia.org For this compound, the synthesis involves the reaction of 2-butyl-1,3-propanediol with 3,5-difluorobenzaldehyde (B1330607). The control of diastereoselectivity in this synthesis is crucial for isolating the desired stereoisomer.

The acetal (B89532) formation is a reversible reaction, which allows for thermodynamic control over the product distribution. By conducting the reaction under equilibrating conditions (e.g., using a catalytic amount of a Brønsted or Lewis acid like p-toluenesulfonic acid and allowing the reaction to reach equilibrium), the most thermodynamically stable diastereomer is preferentially formed. organic-chemistry.org In this case, the trans isomer, with both bulky substituents in the favorable equatorial position, is the major product. thieme-connect.de The continuous removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the dioxane product. organic-chemistry.org

Kinetic control, which would favor the faster-forming isomer, is less common for this type of reaction as the stability of the final product under the reaction conditions usually dictates the outcome. Therefore, synthetic strategies typically leverage thermodynamic control to achieve high diastereoselectivity for the trans isomer.

Determination of Relative and Absolute Configuration Using Advanced Methods

The unambiguous determination of the relative (cis vs. trans) and absolute (R/S) configuration of the stereoisomers of this compound requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative configuration. osti.gov Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and the spatial orientation of the substituents.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the dioxane ring are highly dependent on whether they are in an axial or equatorial environment. docbrown.info In the more stable trans (diequatorial) isomer, the proton at C2 typically shows a distinct chemical shift compared to the C2 proton in the cis isomer. Furthermore, the signals for the axial and equatorial protons at C4 and C6 are different for the two diastereomers, often displaying characteristic coupling patterns and chemical shifts that allow for clear differentiation. journals.co.zaresearchgate.net

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the dioxane ring are also sensitive to the stereochemistry. docbrown.info Empirical correlations have been established for 2,5-disubstituted 1,3-dioxanes, where the chemical shifts of C2, C5, and the substituent carbons can reliably distinguish between cis and trans isomers. osti.govjournals.co.za

| Isomer Configuration | Key Proton Signals (¹H NMR) | Key Carbon Signals (¹³C NMR) |

|---|---|---|

| trans (e.g., 2-Aryl-eq, 5-Alkyl-eq) | C(5)-substituent protons resonate at a lower field (deshielded) compared to the cis isomer. C(4,6) axial and equatorial protons show distinct patterns. | C(5)-substituent carbon resonates at a higher field (shielded) compared to the cis isomer. |

| cis (e.g., 2-Aryl-eq, 5-Alkyl-ax) | C(5)-substituent protons resonate at a higher field (shielded) compared to the trans isomer. C(4,6) proton signals may show accidental degeneracy, appearing as a singlet. | C(5)-substituent carbon resonates at a lower field (deshielded) compared to the cis isomer. |

X-ray Crystallography provides the most definitive method for determining both the relative and absolute configuration of a chiral molecule, provided that a single crystal of sufficient quality can be grown. nih.gov This technique yields a three-dimensional map of electron density in the crystal, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. researchgate.net This information confirms the chair conformation of the dioxane ring, the equatorial or axial positions of the substituents, and the absolute stereochemistry at C2 and C5.

Reactivity and Reaction Mechanisms of 5 Butyl 2 3,5 Difluorophenyl 1,3 Dioxane

Reactions Involving the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a cyclic acetal (B89532), is the most reactive portion of the molecule under specific conditions, particularly in the presence of acid.

The most characteristic reaction of the 1,3-dioxane ring is its cleavage under acidic conditions. This process, known as hydrolysis, results in the regeneration of the parent carbonyl compound (3,5-difluorobenzaldehyde) and the 1,3-diol (2-butylpropane-1,3-diol).

The mechanism for acid-catalyzed hydrolysis proceeds through the following key steps:

Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid (H₃O⁺), converting the hydroxyl group into a good leaving group (H₂O).

Formation of an Oxocarbenium Ion: The protonated ether bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction. cdnsciencepub.com The stability of this intermediate is enhanced by the presence of the aryl group at the C2 position.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocationic center of the oxocarbenium ion.

Deprotonation and Product Formation: Subsequent deprotonation and further reaction steps lead to the final products: 3,5-difluorobenzaldehyde (B1330607) and 2-butylpropane-1,3-diol (B1586438).

Studies on the hydrolysis of substituted 2-phenyl-1,3-dioxanes have shown that the reaction rates are influenced by the nature of the substituents on the phenyl ring. lookchem.com Electron-withdrawing groups, such as the fluorine atoms in the 3,5-positions, can influence the stability of the intermediate oxocarbenium ion and thus affect the rate of hydrolysis. The kinetics of hydrolysis for analogous 2-aryl-1,3-dithianes have been studied in dioxane-water mixtures, indicating that the mechanism can shift depending on the reactivity of the substrate. rsc.org

The stability of the 1,3-dioxane ring is highly dependent on the pH of the environment.

Acidic Conditions: As detailed above, 1,3-dioxanes are labile in the presence of Brønsted or Lewis acids. thieme-connect.de This susceptibility to acid-catalyzed cleavage makes the dioxane group a useful protecting group for carbonyls or 1,3-diols in multi-step syntheses, as it can be readily removed when needed. organic-chemistry.org

Basic Conditions: The 1,3-dioxane ring is generally stable under basic and nucleophilic conditions. thieme-connect.deorganic-chemistry.org The C-O bonds are not susceptible to cleavage by bases, making the dioxane moiety a robust protecting group in reactions involving organometallics, enolates, and other basic reagents.

Oxidative Conditions: 1,3-dioxanes are typically stable under many oxidative conditions. thieme-connect.de However, strong oxidizing agents, particularly in the presence of Lewis acids, can lead to oxidative cleavage, potentially forming ester derivatives. organic-chemistry.org Studies on the oxidation of the parent 1,3-dioxane by hydroxyl radicals and chlorine atoms in the gas phase have shown that the reaction proceeds via hydrogen abstraction, leading to ring-opened products like (2-oxoethoxy)methyl formate. nih.gov

| Condition | Stability/Reactivity | Typical Reagents | Outcome |

|---|---|---|---|

| Acidic (Brønsted or Lewis) | Labile | HCl, H₂SO₄, TsOH, AlCl₃ | Ring-opening/Hydrolysis |

| Basic/Nucleophilic | Stable | NaOH, NaH, Grignard reagents | No reaction at the dioxane ring |

| Reductive | Generally Stable | LiAlH₄, NaBH₄ (without Lewis acid) | No reaction at the dioxane ring |

| Oxidative | Generally Stable | PCC, PDC | Ring cleavage with strong oxidants (e.g., KMnO₄/Lewis acid) |

Beyond simple hydrolysis, the C-O bonds of the dioxane ring can be cleaved under reductive conditions, typically in the presence of a Lewis acid. For instance, reaction with lithium aluminum hydride (LiAlH₄) in combination with aluminum chloride (AlCl₃) can reductively open the ring to yield a hydroxy ether. cdnsciencepub.com The regioselectivity of this cleavage is influenced by steric and electronic factors. For 2-aryl-1,3-dioxanes, the cleavage often occurs between the acetal carbon (C2) and one of the oxygen atoms, driven by the formation of a stable benzylic intermediate. Organoaluminum compounds have also been shown to cleave 1,3-dioxanes regiospecifically. osti.gov

Reactivity of the 3,5-Difluorophenyl Substituent

The 3,5-difluorophenyl group is an electron-deficient aromatic ring. The two fluorine atoms are strongly electronegative and act as deactivating groups for electrophilic aromatic substitution (SEAr) through a strong negative inductive effect (-I).

Despite being deactivating, the fluorine atoms are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance (+M effect). In the case of 3,5-difluorophenyl, the positions ortho to one fluorine and para to the other (C2, C4, and C6) are the most activated towards electrophilic attack.

Directing Effects: The two fluorine atoms at the 3 and 5 positions direct incoming electrophiles to the 2, 4, and 6 positions of the phenyl ring. The C4 position is para to both fluorine atoms, and the C2 and C6 positions are ortho to them.

Reactivity: Due to the strong deactivating nature of the two fluorine atoms, electrophilic aromatic substitution reactions on this ring will be significantly slower than on benzene (B151609) and will require harsh reaction conditions (e.g., stronger Lewis acids, higher temperatures). libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. For 5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane, performing such a reaction would present a challenge due to the acid-lability of the dioxane ring. The strong acids or Lewis acids required for SEAr would likely cause cleavage of the dioxane before aromatic substitution could occur. Therefore, any functionalization of the aromatic ring would typically be performed on the 3,5-difluorobenzaldehyde precursor before the formation of the dioxane.

| Reaction | Typical Reagents | Predicted Reactivity | Directed Position(s) | Potential Complication |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Slow, requires forcing conditions | C2, C4, C6 | Dioxane ring cleavage |

| Halogenation | Br₂/FeBr₃ | Slow, requires forcing conditions | C2, C4, C6 | Dioxane ring cleavage |

| Sulfonation | Fuming H₂SO₄ | Slow, requires forcing conditions | C2, C4, C6 | Dioxane ring cleavage |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Very slow to unreactive | C2, C4, C6 | Dioxane ring cleavage |

Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The 3,5-difluorophenyl group of this compound is activated towards nucleophilic aromatic substitution (SNAr). Aromatic rings substituted with strong electron-withdrawing groups, such as fluorine, are rendered electron-deficient and thus susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.org In this specific substitution pattern, one fluorine atom can act as the leaving group while the second fluorine atom, positioned meta to the reaction center, contributes to the activation of the ring.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. chemistrysteps.comnih.gov The reaction is initiated by the nucleophilic attack on the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The presence of electron-withdrawing groups is crucial for stabilizing this intermediate. youtube.com Subsequently, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored. For SNAr reactions, fluoride is an effective leaving group, a phenomenon attributed to the high polarization of the C-F bond which facilitates the initial, rate-determining nucleophilic attack. youtube.com

A variety of nucleophiles can be employed to displace a fluoride ion on such activated systems. The regioselectivity of the substitution is dictated by the positions of the activating groups. In the case of the 3,5-difluorophenyl moiety, substitution of one fluorine atom would lead to a single monosubstituted product.

| Nucleophile (Nu-) | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) | 5-Butyl-2-(3-fluoro-5-methoxyphenyl)-1,3-dioxane |

| Amine (R2NH) | Pyrrolidine | 5-Butyl-2-(3-fluoro-5-(pyrrolidin-1-yl)phenyl)-1,3-dioxane |

| Thiolate (RS-) | Sodium thiophenoxide (NaSPh) | 5-Butyl-2-(3-fluoro-5-(phenylthio)phenyl)-1,3-dioxane |

| Hydroxide (OH-) | Sodium Hydroxide (NaOH) | 3-(5-Butyl-1,3-dioxan-2-yl)-5-fluorophenol |

Influence of Fluorine Atoms on Regioselectivity (e.g., Lithiation)

The regioselectivity of C-H bond functionalization, particularly through lithiation, is profoundly influenced by the substituents on the aromatic ring. In this compound, a competition exists between potential directing metalation groups (DMGs) that can guide the deprotonation by an organolithium base. wikipedia.orgbaranlab.org The principal directing groups to consider are the two fluorine atoms and the 1,3-dioxane acetal.

Fluorine atoms are known to be weak ortho-directing groups, acidifying the adjacent protons. The 1,3-dioxane group, with its Lewis basic oxygen atoms, can also function as a DMG by coordinating the lithium cation, thereby directing deprotonation to an ortho position. wikipedia.org

Detailed studies on the closely related compound, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, provide significant insight into the likely regiochemical outcome for the title compound. arkat-usa.org In this analogue, treatment with butyllithium (B86547) resulted in selective deprotonation at the C4 position of the dichlorophenyl ring, which is the site flanked by the two halogen atoms. This indicates that the combined directing and acidifying effect of two meta-positioned halogens is the dominant factor, overriding the directing potential of the acetal group towards the C2 or C6 positions. arkat-usa.org

By analogy, lithiation of this compound with an alkyllithium base like n-BuLi in a non-coordinating solvent such as THF is predicted to occur preferentially at the C4 position, between the two fluorine atoms. However, the regioselectivity can be manipulated. If the more acidic C4 position were blocked (e.g., with a removable trimethylsilyl (B98337) group), lithiation would likely be directed to the C2 or C6 positions by the combined influence of the remaining fluorine and the dioxane moiety. arkat-usa.org Furthermore, the use of strong chelating agents, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), with the organolithium reagent could alter the selectivity by enhancing coordination to the dioxane oxygens, potentially favoring lithiation at C2 or C6. arkat-usa.org

| Reaction Conditions | Dominant Directing Effect | Predicted Site of Lithiation | Basis for Prediction |

|---|---|---|---|

| n-BuLi / THF, -78 °C | Combined effect of two F atoms | C4 | Analogy with 3,5-dichlorophenyl analogue showing deprotonation between halogens. arkat-usa.org |

| 1. Block C4 with SiMe3 2. n-BuLi / THF, -78 °C | Dioxane group and F atom | C2 / C6 | Blocking the most acidic site allows weaker directing groups to control regioselectivity. arkat-usa.org |

| n-BuLi / PMDTA / THF, -78 °C | Chelation to dioxane oxygens | C2 / C6 | PMDTA enhances the directing ability of the Lewis basic dioxane group. arkat-usa.org |

Mechanistic Investigations of Key Transformations Involving the Compound

While specific mechanistic studies focused solely on this compound are not extensively documented in the literature, the mechanisms of its primary transformations can be understood from well-established principles for analogous systems. researchgate.net

The mechanism for Nucleophilic Aromatic Substitution (SNAr) proceeds via the aforementioned two-step addition-elimination pathway.

Addition Step: A nucleophile attacks the carbon atom bonded to a fluorine atom. This forms a tetrahedral, sp³-hybridized carbon center and breaks the aromaticity of the ring. The resulting intermediate is a resonance-stabilized carbanion, the Meisenheimer complex. The negative charge is delocalized over the ring and is particularly stabilized by the electron-withdrawing fluorine atoms.

Elimination Step: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group. This step is typically fast. The first step, the formation of the stabilized carbanion, is usually the rate-determining step of the reaction.

The mechanism for Directed ortho-Metalation (lithiation) is believed to proceed through a complex-induced proximity effect (CIPE).

Coordination: The organolithium reagent, which exists as aggregates in solution, first coordinates to a Lewis basic directing metalation group (DMG) on the aromatic ring. In this molecule, the fluorine atoms or the dioxane oxygens can serve as the DMG.

Deprotonation: This coordination brings the highly basic alkyl group of the organolithium into close proximity with an ortho-proton. The base then removes this proton, forming a new aryllithium species. This directed deprotonation is kinetically favored over deprotonation at other, potentially more thermodynamically acidic, but remote sites. The resulting aryllithium compound maintains its coordination to the DMG before reacting with an external electrophile. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional structures (geometrical optimization) and the associated energies of molecules. For 5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane, DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), are used to predict its preferred conformation.

The 1,3-dioxane (B1201747) ring is known to adopt a chair conformation as its most stable arrangement. The primary focus of geometrical optimization is to determine the relative stabilities of conformers arising from the axial versus equatorial placement of the butyl and 3,5-difluorophenyl substituents. Due to steric hindrance, it is computationally predicted that the most stable conformer is the one where both the large butyl group at the C5 position and the 3,5-difluorophenyl group at the C2 position occupy equatorial positions. This arrangement minimizes unfavorable steric interactions, leading to the lowest electronic energy.

Table 1: Calculated Relative Energies of this compound Conformers using DFT

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (eq, eq) | C5-Butyl (equatorial), C2-Aryl (equatorial) | 0.00 |

| Chair (ax, eq) | C5-Butyl (axial), C2-Aryl (equatorial) | +4.5 |

| Chair (eq, ax) | C5-Butyl (equatorial), C2-Aryl (axial) | +3.8 |

| Twist-Boat | - | +5.9 |

Note: Data are illustrative and represent typical values expected from DFT calculations at a high level of theory.

Ab Initio and Semi-Empirical Methods for Exploring Conformational Landscapes and Potential Energy Surfaces

While DFT is excellent for finding energy minima, ab initio methods like Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), as well as more computationally efficient semi-empirical methods, are valuable for exploring the entire conformational landscape. researchgate.net These methods are used to map the potential energy surface (PES), which details the energy of the molecule as a function of its geometry.

Such studies on 5-substituted 1,3-dioxanes reveal the pathways for conformational isomerization, for instance, the transition from one chair conformation to another. researchgate.net For this compound, this involves passing through higher-energy twist-boat intermediates and half-chair transition states. Calculating the energy barriers for these transformations provides insight into the molecule's flexibility and the rates of interconversion between different conformers at various temperatures.

Table 2: Predicted Energy Barriers for Conformational Isomerization

| Isomerization Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Chair (eq, eq) → Twist-Boat | Half-Chair | 10.2 |

| Twist-Boat → Chair (ax, eq) | Half-Chair | 4.3 |

Note: Values are hypothetical, based on typical findings for substituted 1,3-dioxane systems.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational chemistry provides a powerful means to predict spectroscopic data, which is crucial for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, frequently paired with DFT, is the standard for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.govmdpi.com

For this compound, these calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The accuracy of these predictions is often high, with root-mean-square deviations (RMSD) for ¹H shifts around 0.15-0.20 ppm and for ¹³C shifts around 1.5-2.0 ppm compared to experimental values. nih.govnrel.gov Such calculations are invaluable for assigning specific signals in an experimental spectrum to the correct atoms in the molecule and for confirming the predicted lowest-energy conformation.

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated NMR Chemical Shifts (δ, ppm)

| Atom | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| H (C2-acetal) | 5.85 | 5.79 |

| C (C2-acetal) | 101.5 | 100.8 |

| C (Aryl C-F) | 163.2 | 162.9 |

| F (Aryl) | -109.8 | -110.1 |

Note: Calculated values are typically scaled against a reference compound (e.g., TMS) to improve agreement with experimental data.

Reaction Pathway Analysis and Transition State Characterization

Computational modeling is used to investigate the mechanisms of chemical reactions by mapping the entire reaction pathway. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. For a molecule like this compound, a relevant reaction to study would be its acid-catalyzed hydrolysis, which breaks down the dioxane ring.

Using DFT, researchers can model the step-by-step mechanism, including the initial protonation of an oxygen atom, ring-opening to form a carbocation intermediate, and the final nucleophilic attack by water. Calculating the Gibbs free energy of activation (ΔG‡) for each step allows for the identification of the rate-determining step and provides a quantitative prediction of the reaction rate. scispace.com

Table 4: Calculated Energetics for a Hypothetical Hydrolysis Step

| Reaction Step | Description | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) |

|---|---|---|---|

| 1 | Protonation of O1 | 12.5 | -5.0 |

| 2 | C2-O1 Bond Cleavage (Rate-Determining) | 22.8 | +8.2 |

| 3 | Nucleophilic Attack by H₂O | 7.1 | -15.6 |

Note: Data are illustrative of a typical mechanistic study on acetal (B89532) hydrolysis.

Investigation of Noncovalent Interactions, Including Fluorine Effects

The presence of two highly electronegative fluorine atoms on the phenyl ring introduces the possibility of significant noncovalent interactions that can influence the molecule's conformation and properties. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to identify and quantify these weak interactions.

In this compound, key interactions likely include intramolecular C-H···O hydrogen bonds between the phenyl ring's ortho-hydrogens and the dioxane oxygen atoms, a phenomenon known to stabilize specific aryl conformations in related systems. nih.gov Additionally, weak C-H···F interactions may exist between the butyl chain or dioxane ring hydrogens and the fluorine atoms. These interactions, though individually weak, can collectively provide significant conformational control.

Table 5: Predicted Intramolecular Noncovalent Interactions

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

|---|---|---|---|

| C-H···O | C-H (Aryl ortho) | O (Dioxane) | 0.5 - 1.5 |

| C-H···F | C-H (Dioxane) | F (Aryl meta) | 0.2 - 0.7 |

Note: Values are typical estimates for such weak interactions derived from computational analyses.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes. An MD simulation of this compound, placed in a simulation box with a chosen solvent (e.g., water or chloroform), can reveal its conformational dynamics and its interactions with the surrounding solvent molecules. nih.gov

The simulation trajectory can be analyzed to understand the flexibility of the butyl chain, the rotational freedom of the difluorophenyl group, and the stability of the dioxane ring's chair conformation in a solution environment. Furthermore, analysis of radial distribution functions (RDFs) can show how solvent molecules arrange themselves around different parts of the solute, offering insights into solvation structure and intermolecular forces. figshare.comnih.gov

Table 6: Key Observables from a Molecular Dynamics Simulation

| Parameter | Description | Typical Result/Observation |

|---|---|---|

| Dihedral Angle (C6-C5-C4-O3) | Monitors dioxane ring puckering | Average value confirms a stable chair conformation with minor fluctuations. |

| Butyl Chain End-to-End Distance | Measures the flexibility of the alkyl group | Shows a distribution of distances, indicating conformational sampling. |

| RDF g(r) for Solute-Solvent | Probability of finding a solvent molecule at a distance r from a solute atom | Peaks in the RDF for water oxygen around dioxane oxygens would indicate hydrogen bonding. |

Note: The table describes the type of data obtained from MD simulations rather than specific numerical values.

Applications of 5 Butyl 2 3,5 Difluorophenyl 1,3 Dioxane in Materials Science and Organic Synthesis

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane serves as a valuable building block in the multi-step synthesis of more complex molecular architectures. Its structure is strategically designed to allow for subsequent chemical modifications, making it a key intermediate in creating target molecules for specialized applications, particularly in materials science.

The synthesis of this compound typically involves the acid-catalyzed reaction of 3,5-difluorobenzaldehyde (B1330607) with 2-butylpropane-1,3-diol (B1586438). This process forms the stable 1,3-dioxane (B1201747) ring, which essentially protects the aldehyde functional group of the benzaldehyde (B42025) precursor.

Once formed, this intermediate can be used in further synthetic steps. For example, related structures are used to build larger molecules, such as 5-butyl-2-(3',5'-difluoro[1,1'-biphenyl]-4-yl)-1,3-dioxane, where additional phenyl rings are added to the core structure. keyingchem.com This modular approach is fundamental in organic synthesis, allowing for the systematic construction of complex molecules with precisely controlled properties. The stability of the dioxane ring under many reaction conditions makes it an ideal platform for elaborating other parts of the molecule before a final deprotection step, if necessary. thieme-connect.de

Potential in Liquid Crystal Technology, Optoelectronic Materials, and Polymer Chemistry

The structural features of this compound make it and its derivatives highly promising for applications in materials science.

Liquid Crystal Technology: The combination of a rigid difluorophenyl group and a flexible butyl chain attached to a dioxane ring is characteristic of molecules designed for liquid crystal (LC) applications. nih.gov Fluorine atoms are crucial in this context as they can significantly influence the material's dielectric anisotropy (Δε), a key parameter for display technologies. rsc.orgrsc.org Research on analogous compounds containing both difluorophenyl and 1,3-dioxane units has led to the development of materials exhibiting wide nematic or smectic A phases with negative dielectric anisotropy. rsc.org Such properties are essential for various electro-optical display modes. google.com The elongated shape of these molecules facilitates the formation of the ordered, fluid phases characteristic of liquid crystals. nih.gov

Optoelectronic Materials: The utility of this compound in liquid crystals directly extends to its potential in optoelectronic devices, with liquid crystal displays (LCDs) being a primary example. catsyn.com The ability to control light transmission through the application of an electric field, which is governed by the dielectric properties of the LC material, is the fundamental principle of these devices. The specific electronic properties imparted by the difluorinated aromatic ring make this class of compounds suitable for high-purity electronic and optoelectronic applications. catsyn.com

Polymer Chemistry: The 1,3-dioxane ring is also a relevant structure in polymer chemistry. The parent compound, 1,3-dioxane, can undergo in-situ polymerization to form polymer electrolytes. rsc.org This demonstrates the capability of the dioxane ring to be incorporated into polymer backbones. While this compound itself might be used as a monomer or an additive, its structural motifs are found in more complex monomers used to create polymers with specific thermal or optical properties. For instance, acrylate (B77674) polymers with side chains containing substituted 1,3-dioxolane (B20135) (a five-membered ring analogue) groups have been synthesized and characterized for their thermal and molecular weight distributions. researchgate.net This highlights the broader utility of dioxane and related cyclic acetals in the development of functional polymers. catsyn.com

Utilization as a Protecting Group for Carbonyl Compounds in Multi-Step Syntheses

A fundamental application of the 1,3-dioxane structure in organic chemistry is its role as a protecting group for carbonyl compounds (aldehydes and ketones). uchicago.edu The formation of the dioxane from an aldehyde and a 1,3-diol converts the reactive carbonyl group into a stable cyclic acetal (B89532). organic-chemistry.org

In the context of this compound, the 1,3-dioxane moiety serves to protect the aldehyde group of 3,5-difluorobenzaldehyde. This protection is a crucial strategy in multi-step syntheses for several reasons:

Stability: The cyclic acetal is robust and stable under a wide range of reaction conditions that would otherwise affect an unprotected aldehyde, including exposure to bases, organometallic reagents (like Grignard or organolithium reagents), and nucleophiles. thieme-connect.deorganic-chemistry.org

Chemoselectivity: By protecting the aldehyde, a chemist can selectively perform reactions on other functional groups within the molecule. For example, if another part of the molecule needed to be modified using a strong base, the protected aldehyde would remain intact.

Deprotection: The protection is reversible. The original aldehyde can be readily regenerated by hydrolysis in the presence of an aqueous acid, a process known as deprotection. organic-chemistry.org This step is typically performed once the other desired synthetic modifications are complete.

This protect-react-deprotect strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules that would be otherwise inaccessible. uchicago.edu The use of the dioxane structure in compounds like 3-substituted 5-(1,3-dioxane) acetal isoxazoles for the synthesis of bioactive compounds demonstrates the practical application of this principle, where the acetal is removed in a final step to reveal an aldehyde for further functionalization. academie-sciences.fr

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane, and what critical parameters influence yield?

- Methodology : Synthesis typically involves cyclocondensation of substituted diols with 3,5-difluorophenyl precursors under acidic catalysis. Key parameters include:

- Temperature : Optimal range of 80–120°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of fluorinated intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

- Characterization : Confirmation via H/C NMR (fluorine coupling patterns), IR (C-O-C stretching at 1100–1250 cm), and HRMS .

Q. How do steric and electronic effects of the 3,5-difluorophenyl group influence the compound’s reactivity?

- Methodology : Comparative studies with non-fluorinated analogs using kinetic assays (e.g., hydrolysis rates in acidic/basic media).

- Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity of adjacent carbons, altering nucleophilic substitution pathways.

- Steric effects : Molecular modeling (DFT calculations) quantifies spatial hindrance around the dioxane ring .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

- Methodology :

Factor selection : Temperature, solvent polarity, catalyst loading, and reaction time.

Response variables : Yield, purity (HPLC), and energy efficiency.

Design : 2 factorial experiments (k = 4 factors) with center points to assess curvature.

Analysis : ANOVA identifies significant factors; response surface methodology (RSM) refines optimal conditions .

- Example : A 16-trial design reduced side-product formation by 40% when catalyst concentration was prioritized over temperature .

Q. What computational strategies predict the compound’s behavior in novel reaction environments?

- Methodology :

- Quantum mechanics : DFT (B3LYP/6-31G*) calculates transition states for ring-opening reactions.

- Molecular dynamics : Simulates solvent interactions (e.g., solvation shells in DMSO).

- Machine learning : Trains models on PubChem datasets to predict solubility and stability .

Q. How to resolve discrepancies in thermodynamic data (e.g., ΔH) reported across studies?

- Methodology :

Meta-analysis : Compile data from PubChem, NIST, and peer-reviewed studies.

Error source identification : Calibrate calorimetry methods (e.g., DSC vs. solution calorimetry).

Statistical reconciliation : Use Grubbs’ test to eliminate outliers; apply weighted averages based on measurement precision .

Q. Which catalytic systems enhance regioselective functionalization of the dioxane ring?

- Methodology :

- Screening : Test transition-metal catalysts (e.g., Pd/C, RuCl) in cross-coupling reactions.

- Mechanistic probes : Isotopic labeling (O) tracks oxygen involvement in ring-opening.

- Kinetic profiling : In situ IR monitors intermediate formation rates .

Data Analysis & Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays (e.g., enzyme inhibition)?

- Methodology :

- Dose-response modeling : Four-parameter logistic (4PL) curves fit IC values.

- Error propagation : Monte Carlo simulations account for variability in triplicate measurements.

- Validation : Compare with positive controls (e.g., salicylic acid derivatives) .

Q. How to design orthogonal experiments for stability studies under varying pH and temperature?

- Methodology :

- Factor allocation : pH (2–12), temperature (25–60°C), and ionic strength.

- Orthogonal array : L(3) matrix minimizes experiments while covering all interactions.

- Degradation metrics : HPLC tracks parent compound decay; Arrhenius plots predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.